N-[1-(2,4-dimethylphenyl)ethyl]-N,2-dimethyl-6-oxo-1H-pyridine-4-carboxamide
Description
N-[1-(2,4-dimethylphenyl)ethyl]-N,2-dimethyl-6-oxo-1H-pyridine-4-carboxamide is a synthetic organic compound with a complex structure It features a pyridine ring substituted with a carboxamide group, a dimethylphenyl group, and additional methyl groups
Properties
IUPAC Name |
N-[1-(2,4-dimethylphenyl)ethyl]-N,2-dimethyl-6-oxo-1H-pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-11-6-7-16(12(2)8-11)14(4)20(5)18(22)15-9-13(3)19-17(21)10-15/h6-10,14H,1-5H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBZHUJVCKHGSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)N(C)C(=O)C2=CC(=O)NC(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,4-dimethylphenyl)ethyl]-N,2-dimethyl-6-oxo-1H-pyridine-4-carboxamide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amide coupling reaction, often using reagents like carbodiimides (e.g., DCC) or coupling agents like EDCI in the presence of a base.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be attached through a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst like aluminum chloride.
Final Modifications: The final steps may involve methylation reactions to introduce the additional methyl groups, using reagents like methyl iodide in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: Products may include hydroxylated or ketone derivatives.
Reduction: Amine derivatives can be formed.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
N-[1-(2,4-dimethylphenyl)ethyl]-N,2-dimethyl-6-oxo-1H-pyridine-4-carboxamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which N-[1-(2,4-dimethylphenyl)ethyl]-N,2-dimethyl-6-oxo-1H-pyridine-4-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2,4-dimethylphenyl)ethyl]-N-methyl-6-oxo-1H-pyridine-4-carboxamide
- N-[1-(2,4-dimethylphenyl)ethyl]-N,2-dimethyl-6-oxo-1H-pyridine-3-carboxamide
Uniqueness
N-[1-(2,4-dimethylphenyl)ethyl]-N,2-dimethyl-6-oxo-1H-pyridine-4-carboxamide is unique due to its specific substitution pattern on the pyridine ring and the presence of both dimethylphenyl and carboxamide groups. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
